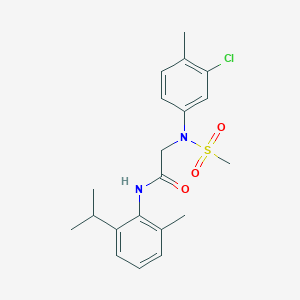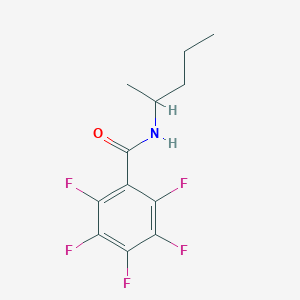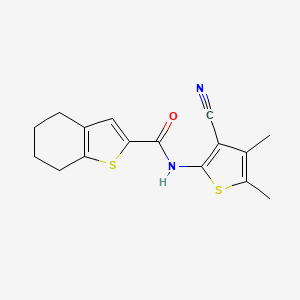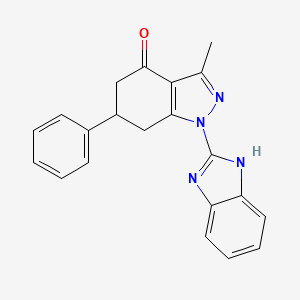![molecular formula C12H12N4OS B4701510 2-(allylthio)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4701510.png)
2-(allylthio)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Vue d'ensemble
Description
2-(allylthio)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one, commonly known as ADTQ, is a heterocyclic compound with potential applications in medicinal chemistry. ADTQ is a tricyclic compound with a triazole ring fused to a quinazoline ring system, and it has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of ADTQ is not fully understood, but it has been proposed that it may act through multiple pathways. ADTQ has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been reported to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, ADTQ has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
ADTQ has been reported to exhibit various biochemical and physiological effects. It has been reported to induce G2/M phase cell cycle arrest in cancer cells, which may contribute to its cytotoxic activity. ADTQ has also been reported to inhibit the migration and invasion of cancer cells, which may contribute to its anti-metastatic activity. Furthermore, ADTQ has been reported to inhibit the production of reactive oxygen species (ROS), which may contribute to its anti-inflammatory activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of ADTQ is its potential as a multi-targeted agent, as it has been reported to exhibit activity against various cancer cell lines, as well as anti-inflammatory and antimicrobial activity. Additionally, ADTQ has been reported to exhibit low toxicity in vitro and in vivo, which may make it a promising candidate for further development. However, one limitation of ADTQ is its poor solubility in aqueous solutions, which may limit its bioavailability in vivo.
Orientations Futures
There are several future directions for the investigation of ADTQ. One direction is the investigation of its potential as a chemotherapeutic agent, either alone or in combination with other agents. Another direction is the investigation of its potential as an anti-inflammatory and antimicrobial agent, as well as its potential as an anti-metastatic agent. Additionally, the development of more soluble analogs of ADTQ may improve its bioavailability in vivo.
Applications De Recherche Scientifique
ADTQ has been investigated for its potential applications in medicinal chemistry. It has been reported to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. ADTQ has also been investigated for its potential as an anti-inflammatory agent, as it has been reported to inhibit the production of pro-inflammatory cytokines in vitro. Furthermore, ADTQ has been investigated for its potential as an antimicrobial agent, as it has been reported to exhibit activity against various Gram-positive and Gram-negative bacteria.
Propriétés
IUPAC Name |
2-prop-2-enylsulfanyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c1-2-6-18-12-14-11-13-9-4-3-5-10(17)8(9)7-16(11)15-12/h2,7H,1,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYUHWMYYUOSAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN2C=C3C(=NC2=N1)CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4701429.png)
![N-allyl-2-[2-(2,3-dimethylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4701435.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-N'-phenylthiourea](/img/structure/B4701443.png)

![{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B4701455.png)
![4-[({[(2-bromophenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B4701463.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4701474.png)
![7-amino-1,3-dimethyl-5-[4-(3-methylbutoxy)phenyl]-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4701477.png)

![ethyl 2-{[({4-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4701489.png)

![1-(2,4-dichlorophenyl)-5-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4701518.png)
